

An In-depth Technical Guide to Inositol Hexakisphosphate Kinase 2 (IP6K2)

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Compound of Interest

Compound Name: IP6K2-IN-2

Cat. No.: B15609187

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Disclaimer: The specific inhibitor "**IP6K2-IN-2**" was not identified in a comprehensive search of scientific literature. This guide provides an in-depth overview of its intended target, the enzyme Inositol Hexakisphosphate Kinase 2 (IP6K2), its substrates, products, and known inhibitors. This information is curated for researchers, scientists, and drug development professionals.

Inositol hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, which are vital cellular messengers.^[1] IP6K2 is implicated in a multitude of cellular processes, including apoptosis, mitochondrial function, and developmental signaling pathways.^{[2][3][4]} Its involvement in various pathological conditions makes it a compelling target for therapeutic intervention.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of IP6K2, its primary substrate (Inositol Hexakisphosphate - IP6), its product (Diphosphoinositol Pentakisphosphate - IP7), and two known inhibitors, TNP and UNC7467.

Table 1: Properties of Human Inositol Hexakisphosphate Kinase 2 (IP6K2)

Property	Value	Reference
NCBI Accession #	Q9UHH9	[5]
Molecular Mass	49186 Da	[6]
Amino Acid Count	426	[6]
Substrates	Inositol hexakisphosphate (IP6), ATP	[7]
Km for ATP	~0.7-1.4 mM (for IP6Ks)	[7]
Km for IP6	~0.6-3 µM (for IP6Ks)	[7]
Optimal pH	~6.9-7.2 (for IP6K1)	[5]

Table 2: Properties of IP6K2 Substrate and Product

Compound	Molecular Formula	Molar Mass (g/mol)	Key Characteristics
Inositol Hexakisphosphate (IP6)	C ₆ H ₁₈ O ₂₄ P ₆	660.04	Principal storage form of phosphorus in many plant tissues; also known as phytic acid.[1]
Diphosphoinositol Pentakisphosphate (IP7)	C ₆ H ₁₉ O ₂₇ P ₇	740.02	A high-energy inositol pyrophosphate that acts as a cellular signaling molecule.[8]

Table 3: Properties of Known IP6K Inhibitors

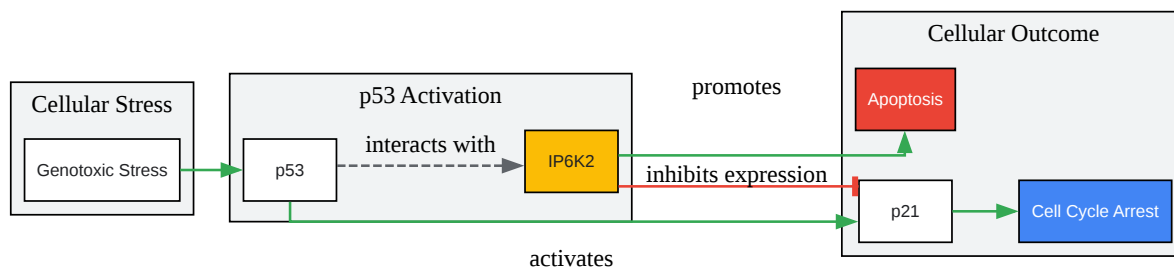
Inhibitor	Full Name	Molecular Formula	Molar Mass (g/mol)	IC ₅₀ for IP6K2	Solubility
TNP	N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine	$C_{20}H_{16}F_3N_7O_2$	443.38	Not specified (pan-inhibitor)	≥10 mg/mL in DMSO[6]
UNC7467	3-([1,1'-biphenyl]-4-yl)benzo[c]isoxazole-5-carboxylic acid	$C_{20}H_{13}NO_3$	315.33	4.9 nM	Slightly soluble in DMSO (0.1-1 mg/ml)[9][10]

Signaling Pathways Involving IP6K2

IP6K2 is a key regulator in several fundamental signaling cascades. Its activity influences cell fate decisions, energy metabolism, and embryonic development.

p53-Mediated Apoptosis

IP6K2 is a crucial component of the p53-mediated apoptotic pathway.[1][2] In response to genotoxic stress, IP6K2 is required for p53 to effectively induce apoptosis.[1] The mechanism involves a direct binding interaction between IP6K2 and p53.[1] This interaction modulates the transcriptional activity of p53, steering the cellular response away from cell-cycle arrest and towards apoptosis by decreasing the expression of pro-arrest genes like p21.[1]

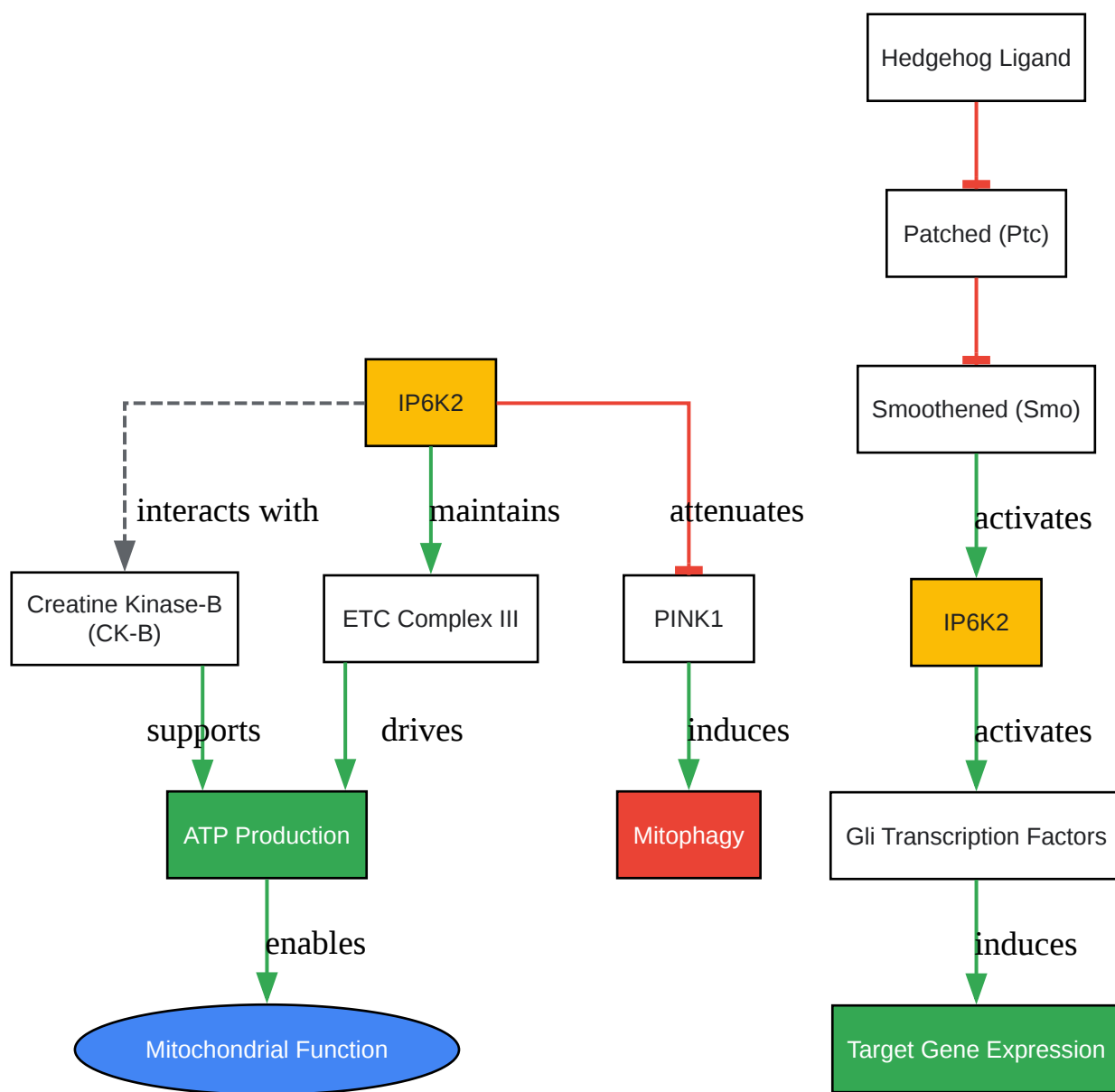


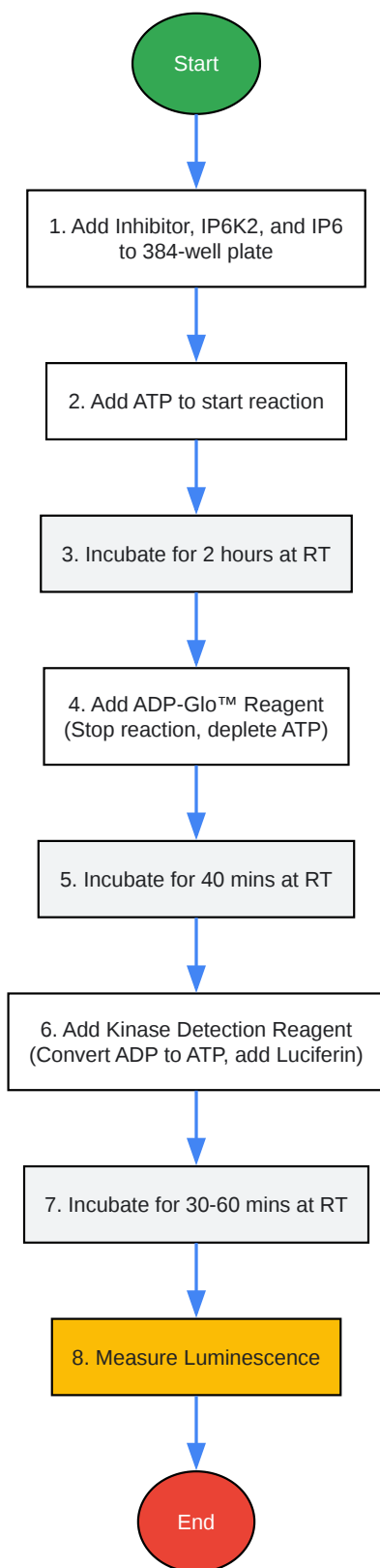
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Caption: IP6K2 interaction with p53 shifts the balance towards apoptosis.

Mitochondrial Homeostasis

IP6K2 plays a significant role in maintaining mitochondrial function and cellular energy dynamics.[3] Deletion of IP6K2 leads to impaired mitochondrial function, specifically affecting complex III of the electron transport chain.[3] This results in decreased ATP and phosphocreatine levels, and an increase in oxidative stress.[3] IP6K2 interacts with creatine kinase-B (CK-B), an enzyme crucial for energy homeostasis, and this interaction is vital for its role in mitochondrial regulation.[3] Furthermore, IP6K2 has been shown to regulate mitophagy, the selective removal of damaged mitochondria, in a manner independent of its kinase activity by attenuating PINK1 signaling.[4][11]





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